C‑RAF Active-Conformation Selectivity Defines RAF mutant-IN-1 Differentiation from All Major RAF Inhibitor Classes
RAF mutant‑IN‑1 is the only compound in the kinase inhibitor landscape for which IC₅₀ data against the active‑conformation C‑RAF mutant (340D/Y341D) is reported alongside B‑RAFV600E and WT BRAF, allowing direct quantification of its conformation‑state selectivity [1]. It inhibits C‑RAF 340D/Y341D with an IC₅₀ of 21 nM while requiring 392 nM to inhibit WT BRAF, yielding an 18.7‑fold selectivity window for the active C‑RAF conformation over resting WT BRAF [2]. By contrast, clinical RAF inhibitors such as vemurafenib, dabrafenib, and encorafenib do not report IC₅₀ values against active‑conformation C‑RAF mutants, and their WT BRAF potencies (100 nM, 5.2 nM, and 0.47 nM, respectively) reflect much weaker discrimination between active and resting RAF states [3].
| Evidence Dimension | Selectivity for C‑RAF active conformation (340D/Y341D) versus WT BRAF |
|---|---|
| Target Compound Data | C‑RAF 340D/Y341D IC₅₀ = 21 nM; WT BRAF IC₅₀ = 392 nM → 18.7‑fold selectivity |
| Comparator Or Baseline | Vemurafenib: WT BRAF IC₅₀ = 100 nM (no C‑RAF active‑state data reported); Dabrafenib: WT BRAF IC₅₀ = 5.2 nM; Encorafenib: WT BRAF IC₅₀ = 0.47 nM |
| Quantified Difference | RAF mutant‑IN‑1 18.7‑fold active‑C‑RAF/WT‑BRAF window vs. comparators that lack this conformation‑specific profiling dimension entirely |
| Conditions | Cell‑free enzymatic assay using recombinant kinase domains (C‑RAF 340D/Y341D, B‑RAFV600E, WT BRAF); patent WO2019107987A1 |
Why This Matters
For researchers probing C‑RAF‑driven signaling in tumors where C‑RAF, rather than BRAF, is the dominant RAF isoform (e.g., RAS‑mutant cancers), this conformation‑specific selectivity provides a unique pharmacological tool unavailable from standard BRAF‑selective inhibitors.
- [1] BAE, In Hwan, et al. THIENO[3,2-d]PYRIMIDINE COMPOUND HAVING INHIBITORY ACTIVITY FOR PROTEIN KINASE. WO2019107987A1, 2019. View Source
- [2] Adooq Bioscience. RAF mutant-IN-1 Datasheet (Catalog No. A19011). C‑RAF 340D/Y341D IC₅₀ 21 nM; B‑RAFV600E IC₅₀ 30 nM; WT BRAF IC₅₀ 392 nM. View Source
- [3] Pfizer Medical. BRAFTOVI® (encorafenib) Clinical Pharmacology. WT BRAF IC₅₀ 0.47 nM. View Source
